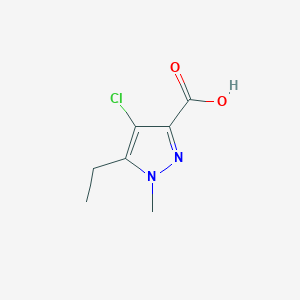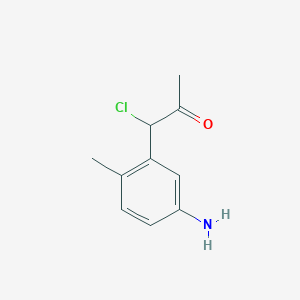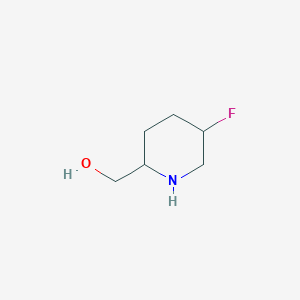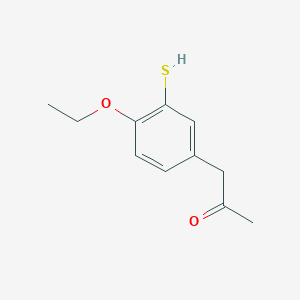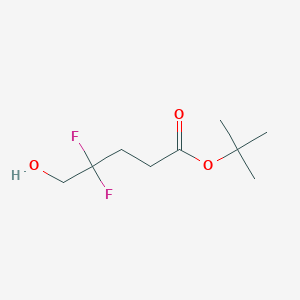
Tert-butyl 4,4-difluoro-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-difluoro-5-hydroxypentanoate: is a chemical compound with the molecular formula C9H16F2O3 and a molecular weight of 210.22 g/mol It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-5-hydroxypentanoate typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4,4-difluoro-5-hydroxypentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: Tert-butyl 4,4-difluoro-5-hydroxypentanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of enzymes and other biomolecules. It serves as a model compound to investigate the role of fluorine in modulating biological activity .
Medicine: this compound is explored for its potential use in drug development. Fluorine-containing compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-5-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- Tert-butyl 4,4-difluoro-5-oxopentanoate
- Tert-butyl 4,4-difluoro-5-carboxypentanoate
- Tert-butyl 4,4-difluoro-5-hydroxypentanol
Uniqueness: Tert-butyl 4,4-difluoro-5-hydroxypentanoate is unique due to the presence of both fluorine atoms and a hydroxyl group on the pentanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16F2O3 |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-5-hydroxypentanoate |
InChI |
InChI=1S/C9H16F2O3/c1-8(2,3)14-7(13)4-5-9(10,11)6-12/h12H,4-6H2,1-3H3 |
InChI Key |
XDAXPOYRANQCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


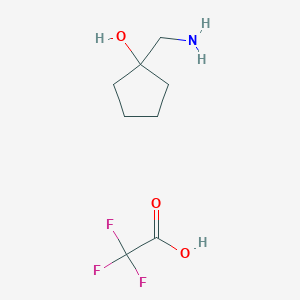
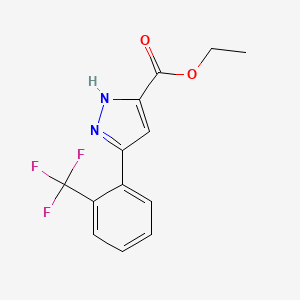
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)


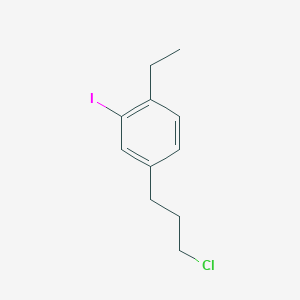
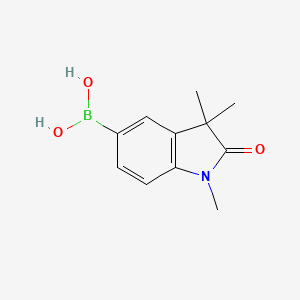
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
